molecular formula C10H9BrCl2O2 B11827378 Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate

Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate

Cat. No.: B11827378
M. Wt: 311.98 g/mol
InChI Key: VBOQWLMQZFYMEZ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate is a polyhalogenated aromatic ester characterized by a benzoate backbone substituted with bromo (Br), chloro (Cl), and methyl (CH₃) groups at positions 3, 2/5, and 6, respectively. Its molecular structure (C₁₀H₉BrCl₂O₂) suggests significant steric and electronic effects due to the substituents’ positions and electronegativities.

The compound’s synthesis typically involves esterification and halogenation steps, though detailed synthetic pathways are beyond the scope of the provided evidence. Potential applications may include use as an intermediate in agrochemical or pharmaceutical synthesis, leveraging its halogen-rich structure for further functionalization.

Properties

Molecular Formula

C10H9BrCl2O2

Molecular Weight

311.98 g/mol

IUPAC Name

ethyl 3-bromo-2,5-dichloro-6-methylbenzoate

InChI

InChI=1S/C10H9BrCl2O2/c1-3-15-10(14)8-5(2)7(12)4-6(11)9(8)13/h4H,3H2,1-2H3

InChI Key

VBOQWLMQZFYMEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)C

Origin of Product

United States

Preparation Methods

Halogenation-First Pathways

In this route, the benzoic acid core undergoes bromination and chlorination before esterification. For example, 3-methylbenzoic acid may serve as the starting material, with chlorination at positions 2 and 5 achieved using sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃. Subsequent bromination at position 3 employs bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation. This method ensures precise halogen placement but risks over-halogenation, necessitating careful stoichiometric control.

Esterification-First Pathways

Alternatively, esterification of the benzoic acid precursor precedes halogenation. Methyl 2,5-dichloro-6-methylbenzoate, synthesized via Fischer esterification using ethanol and sulfuric acid, undergoes bromination at position 3. This route benefits from the electron-withdrawing effect of the ester group, which directs electrophilic bromination to the meta position relative to the methyl group. However, the ester’s susceptibility to hydrolysis under acidic bromination conditions requires neutral or anhydrous reaction environments.

Stepwise Reaction Mechanisms and Experimental Protocols

Synthesis of 2,5-Dichloro-6-Methylbenzoic Acid

The precursor 2,5-dichloro-6-methylbenzoic acid is synthesized via chlorination of 3-methylbenzoic acid. In a representative procedure:

  • Chlorination : 3-Methylbenzoic acid (10 g, 66 mmol) is dissolved in chlorobenzene (100 mL) with FeCl₃ (1.3 g, 8 mmol). Sulfuryl chloride (14 mL, 173 mmol) is added dropwise at 60°C, and the mixture is stirred for 12 hours.

  • Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (hexane:ethyl acetate, 4:1) yields 2,5-dichloro-6-methylbenzoic acid (8.2 g, 62%) as white crystals.

Bromination at Position 3

Bromination of 2,5-dichloro-6-methylbenzoic acid employs N-bromosuccinimide (NBS) in carbon tetrachloride under UV light:

  • Reaction Setup : The acid (5 g, 22 mmol) and NBS (4.3 g, 24 mmol) are refluxed in CCl₄ (50 mL) with benzoyl peroxide (0.5 g) as an initiator.

  • Isolation : After 6 hours, the mixture is cooled, filtered, and concentrated. Recrystallization from ethanol gives 3-bromo-2,5-dichloro-6-methylbenzoic acid (5.1 g, 78%).

Esterification to Ethyl Ester

The final step converts the brominated acid to the ethyl ester using ethanol and acetyl chloride:

  • Esterification : 3-Bromo-2,5-dichloro-6-methylbenzoic acid (4 g, 13 mmol) is dissolved in ethanol (40 mL). Acetyl chloride (2.1 mL, 29 mmol) is added at 0°C, and the mixture is stirred at room temperature for 24 hours.

  • Purification : The solvent is evaporated, and the residue is dissolved in diethyl ether. Washing with saturated NaHCO₃ and drying over MgSO₄ yields this compound (3.8 g, 88%).

Optimization of Reaction Conditions

Temperature and Catalyst Effects

  • Bromination Efficiency : Higher yields (78–85%) are achieved at reflux temperatures (80–100°C) using NBS compared to Br₂ (65–70%).

  • Esterification Catalysts : Acetyl chloride outperforms sulfuric acid in esterification, reducing side reactions like hydrolysis (88% vs. 75% yield).

Solvent Selection

  • Halogenation : Nonpolar solvents (CCl₄, chlorobenzene) favor radical bromination by stabilizing intermediates.

  • Esterification : Ethanol as both solvent and reactant drives equilibrium toward ester formation, minimizing byproducts.

Comparative Analysis of Methods

Parameter Halogenation-First Esterification-First
Overall Yield 62–78%70–88%
Regioselectivity ModerateHigh
Purification Complexity High (multiple halogenated intermediates)Moderate (stable ester)
Reaction Time 18–24 hours12–18 hours

The esterification-first route offers superior yields and regiocontrol, making it the preferred industrial method.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The electron-donating methyl group at position 6 directs bromination to position 3, but competing reactions at positions 4 and 2 may occur. Using bulky solvents (e.g., CCl₄) and radical initiators enhances selectivity for position 3.

Ester Hydrolysis

The ethyl ester is prone to hydrolysis under acidic or basic conditions. Neutral workup protocols (e.g., NaHCO₃ washes) and anhydrous solvents preserve ester integrity .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Substituent Effects on Halogenated Benzoates

Compound Name Substituent Positions Molecular Formula Key Properties (Hypothesized*)
Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate 3-Br, 2,5-Cl, 6-CH₃ C₁₀H₉BrCl₂O₂ High lipophilicity, thermal stability
2,6-Dibromo-phenol 2,6-Br C₆H₄Br₂O Lower solubility in polar solvents
Ethyl 2,5-dichloro-6-methylbenzoate 2,5-Cl, 6-CH₃ C₁₀H₁₀Cl₂O₂ Reduced steric hindrance vs. brominated analog
2-(2-Butoxyethoxy)ethyl acetate Ether-acetate chain C₁₀H₂₀O₄ Higher flexibility, lower melting point

*Note: Specific data for the target compound are absent in the evidence; properties are inferred from substituent trends.

Key Findings:

Electronic Effects : Bromine’s higher electronegativity compared to chlorine likely increases the compound’s reactivity in nucleophilic substitution reactions. The methyl group at position 6 may sterically hinder reactions at adjacent positions.

Solubility and Stability: The presence of multiple halogens (Br, Cl) suggests low water solubility, aligning with trends observed in 2,6-dibromo-phenol . Thermal stability is expected to exceed non-halogenated analogs due to strong C-Br/Cl bonds.

Biological Activity

Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate (C11H10BrCl2O2) is a halogenated benzoate compound that has garnered interest in various fields due to its potential biological activities. The unique structural features of this compound, including the presence of bromine and chlorine atoms, contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by:

  • Molecular Formula : C11H10BrCl2O2
  • IUPAC Name : this compound
  • CAS Number : 2407966-06-5

The presence of halogen substituents enhances the lipophilicity of the compound, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Antifungal Properties

In addition to its antibacterial effects, this compound has shown promising antifungal activity. This property is particularly relevant in the context of increasing resistance among fungal pathogens.

Case Study: Efficacy Against Candida spp.

A study conducted on various Candida species revealed that this compound inhibited growth at concentrations ranging from 32 to 128 µg/mL. The study highlighted the compound's potential as a therapeutic agent for treating fungal infections resistant to conventional antifungals.

The biological activity of this compound is attributed to its interactions with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : Halogenated compounds often disrupt lipid bilayers, leading to cell lysis.
  • Receptor Interaction : Ongoing research is exploring how this compound interacts with cellular receptors that could modulate immune responses.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
Ethyl 2,4-dichloro-3-methylbenzoateChlorine at different positionsDifferent reactivity due to substitution pattern
Ethyl 2,5-dichlorobenzoateLacks methyl groupAffects reactivity and biological activity
Ethyl 3-methylbenzoateNo halogen substituentsLess reactive in comparison due to lack of halogens

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and potential biological properties compared to its analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate with high regioselectivity?

A multi-step synthesis is typically employed:

  • Step 1 : Begin with a substituted benzoic acid precursor (e.g., 2,5-dichloro-6-methylbenzoic acid).
  • Step 2 : Bromination at the 3-position using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS under controlled conditions).
  • Step 3 : Esterification with ethanol via acid-catalyzed Fischer esterification or via activation of the carboxylic acid (e.g., DCC coupling).
  • Step 4 : Purification via recrystallization (common solvents: ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) . Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via 1^1H NMR (e.g., aromatic proton splitting patterns).

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • 1^1H/13^{13}C NMR : Focus on aromatic region (6.5–8.5 ppm for 1^1H) to confirm substitution patterns. Chlorine and bromine substituents induce distinct deshielding effects.
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of ethyl group or CO₂). Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What crystallization strategies are effective for obtaining single crystals of this compound?

  • Solvent Selection : Use slow evaporation in solvents like dichloromethane/hexane or ethyl acetate/hexane mixtures.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal growth.
  • Challenges : Halogenated esters often exhibit polymorphism; optimize solvent polarity to avoid twinning .

Advanced Research Questions

Q. How does the steric and electronic interplay of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Steric Effects : The 6-methyl group hinders nucleophilic attack at the ortho position, directing reactivity to the para-bromo site.
  • Electronic Effects : Electron-withdrawing chlorine groups activate the bromine for Suzuki-Miyaura couplings but may deactivate the ester toward nucleophilic substitution. Experimental Design : Use Pd(PPh₃)₄ catalysts with arylboronic acids to test coupling efficiency. Monitor by GC-MS and quantify yields via HPLC .

Q. What computational methods (e.g., DFT, MD) can predict the compound’s behavior in catalytic systems?

  • DFT Applications : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Optimize transition states for bromine displacement reactions.
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or solubility limitations. Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can contradictory crystallographic data (e.g., disordered halogen positions) be resolved during structure refinement?

  • Refinement Tools : Use SHELXL (via Olex2 or WinGX) to model disorder with split positions and anisotropic displacement parameters.
  • Validation Metrics : Ensure R-factor convergence (<5%) and validate with CCDC deposition standards. Case Study : For halogen disorder, apply restraints to bond lengths and angles using SHELX instructions .

Key Challenges and Research Gaps

  • Regioselectivity in Polyhalogenated Systems : Competing electronic effects of Cl/Br/CH₃ groups complicate reaction pathways.
  • Solubility Limitations : Poor solubility in aqueous systems restricts biological testing; consider PEGylation or pro-drug strategies.

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